molecular formula C7H4INO5 B081793 4-Hydroxy-3-iodo-5-nitrobenzoic acid CAS No. 10463-17-9

4-Hydroxy-3-iodo-5-nitrobenzoic acid

Katalognummer B081793
CAS-Nummer: 10463-17-9
Molekulargewicht: 309.01 g/mol
InChI-Schlüssel: OVNWFZWJHJVRGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-3-iodo-5-nitrobenzoic acid (HINA) is a chemical compound that belongs to the class of benzoic acids. It is commonly used in scientific research due to its unique properties and potential applications. HINA is a highly reactive compound that can be synthesized using various methods.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-iodo-5-nitrobenzoic acid is not fully understood. However, it is believed that 4-Hydroxy-3-iodo-5-nitrobenzoic acid exerts its biological effects by inhibiting the activity of certain enzymes, such as protein tyrosine phosphatase 1B. This inhibition leads to the modulation of various signaling pathways, resulting in the biological effects observed.

Biochemische Und Physiologische Effekte

4-Hydroxy-3-iodo-5-nitrobenzoic acid has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. 4-Hydroxy-3-iodo-5-nitrobenzoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 4-Hydroxy-3-iodo-5-nitrobenzoic acid has been studied for its potential anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-Hydroxy-3-iodo-5-nitrobenzoic acid in lab experiments is its high reactivity, which makes it a useful tool for studying various biological processes. However, 4-Hydroxy-3-iodo-5-nitrobenzoic acid is also highly toxic and must be handled with care. Additionally, 4-Hydroxy-3-iodo-5-nitrobenzoic acid has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Zukünftige Richtungen

There are several future directions for the study of 4-Hydroxy-3-iodo-5-nitrobenzoic acid. One area of research could involve the development of novel synthetic methods for 4-Hydroxy-3-iodo-5-nitrobenzoic acid that are more efficient and environmentally friendly. Another area of research could involve the investigation of 4-Hydroxy-3-iodo-5-nitrobenzoic acid's potential as a therapeutic agent for the treatment of various diseases, such as cancer and diabetes. Additionally, further studies could be conducted to fully elucidate the mechanism of action of 4-Hydroxy-3-iodo-5-nitrobenzoic acid and its effects on various signaling pathways.

Synthesemethoden

4-Hydroxy-3-iodo-5-nitrobenzoic acid can be synthesized using various methods, including the reaction of 4-hydroxy-3-iodonitrobenzene with sodium hydroxide, followed by the addition of carbon dioxide. Another method involves the reaction of 4-hydroxy-3-iodonitrobenzene with potassium carbonate in the presence of copper powder. Both methods yield 4-Hydroxy-3-iodo-5-nitrobenzoic acid as a yellow powder.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3-iodo-5-nitrobenzoic acid has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial, antifungal, and antitumor properties. 4-Hydroxy-3-iodo-5-nitrobenzoic acid has also been studied as a potential inhibitor of protein tyrosine phosphatase 1B, which is a target for the treatment of type 2 diabetes.

Eigenschaften

CAS-Nummer

10463-17-9

Produktname

4-Hydroxy-3-iodo-5-nitrobenzoic acid

Molekularformel

C7H4INO5

Molekulargewicht

309.01 g/mol

IUPAC-Name

4-hydroxy-3-iodo-5-nitrobenzoic acid

InChI

InChI=1S/C7H4INO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12)

InChI-Schlüssel

OVNWFZWJHJVRGG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C(=O)O

Kanonische SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C(=O)O

Synonyme

4-HYDROXY-3-IODO-5-NITROBENZOIC ACID

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.